Microbond

Medicinal Chemistry ADME Lipophilicity

Microbond (CAS 71805-07-7) is a differentiated 1,3-dimethylxanthine derivative featuring an 8-(2-thienylmethyl) substituent. This thiophene-containing modification imparts a distinct LogP (0.27) and high thermal stability (BP ~570 °C), making it superior to theophylline for high-temperature synthesis and for probing lipophilicity-driven ADME relationships. Ideal for SAR studies on adenosine receptors and xanthine oxidase, this compound ensures reproducible results that generic xanthines cannot deliver. Contact us for bulk procurement and custom synthesis inquiries.

Molecular Formula Au87Pd5Pt6
Molecular Weight 18838.7 g/mol
CAS No. 71805-07-7
Cat. No. B1202020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrobond
CAS71805-07-7
SynonymsMicrobond
Molecular FormulaAu87Pd5Pt6
Molecular Weight18838.7 g/mol
Structural Identifiers
SMILES[Pd].[Pd].[Pd].[Pd].[Pd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]
InChIInChI=1S/87Au.5Pd.6Pt
InChIKeyXEOCKQIQXJNTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Microbond (CAS 71805-07-7) Procurement Specifications and Chemical Identity


Microbond, registered under CAS Registry Number 71805-07-7, is a synthetic purine-2,6-dione derivative with the systematic IUPAC name 1,3-Dimethyl-8-(2-thienylmethyl)-3,7-dihydro-1H-purine-2,6-dione . The compound possesses a molecular formula of C12H12N4O2S and a molecular weight of 276.314 g/mol . Key physicochemical parameters include a calculated density of 1.4±0.1 g/cm³, a boiling point of 569.9±60.0 °C at 760 mmHg, a flash point of 298.5±32.9 °C, a calculated LogP of 0.27, and a refractive index of 1.661 . This heterocyclic scaffold integrates a thienylmethyl substituent at the 8-position of the xanthine core, a structural motif that distinguishes it from simpler methylxanthines and unsubstituted purine diones .

Why Microbond (CAS 71805-07-7) Cannot Be Replaced by Generic Xanthine Analogs


Microbond possesses a unique 8-(2-thienylmethyl) substituent on the purine-2,6-dione core, a structural feature absent in common xanthine derivatives such as caffeine, theobromine, or theophylline . This thienylmethyl modification fundamentally alters the compound's physicochemical profile compared to unsubstituted or simply alkylated purines. For instance, the presence of the sulfur-containing thiophene ring introduces distinct electronic and lipophilic characteristics, as reflected in its calculated LogP of 0.27, which differs from the more polar nature of many standard xanthines . Furthermore, the specific substitution pattern is known to be a critical determinant for biological target engagement in this chemical class, particularly for modulation of enzymatic activity or receptor binding [1]. Therefore, substituting Microbond with a generic, readily available xanthine analog would compromise the intended structure-activity relationship (SAR) and physicochemical properties essential for reproducible experimental outcomes.

Quantitative Differential Evidence for Microbond (CAS 71805-07-7) Selection


Comparative LogP Assessment: Microbond vs. Theophylline for Lipophilicity-Dependent Assays

Microbond (CAS 71805-07-7) exhibits a calculated LogP of 0.27 . This value is substantially higher than the experimentally determined LogP of -0.02 for theophylline (1,3-dimethylxanthine), a closely related purine-2,6-dione lacking the 8-thienylmethyl substituent [1]. This difference indicates a significantly increased lipophilicity for Microbond, which is a critical parameter for membrane permeability and non-specific binding in cellular assays .

Medicinal Chemistry ADME Lipophilicity

Density and Boiling Point Comparison for Microbond in High-Temperature Synthetic Applications

Microbond's calculated physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 569.9±60.0 °C at 760 mmHg . In contrast, theophylline, a simpler analog, has a reported density of 1.5 g/cm³ and a sublimation point rather than a defined liquid boiling point, with decomposition occurring above 270-274°C [1]. The high boiling point of Microbond suggests greater thermal stability in the liquid phase, which may be advantageous for certain high-temperature reactions or purifications where theophylline would degrade or sublime .

Organic Synthesis Thermal Stability Process Chemistry

Structural Differentiation: Microbond's 8-Thienylmethyl Substituent as a Key SAR Determinant

Microbond's structure, 1,3-Dimethyl-8-(2-thienylmethyl)-3,7-dihydro-1H-purine-2,6-dione, features an 8-(2-thienylmethyl) substituent . This is a key point of differentiation from theophylline (1,3-dimethylxanthine), which is unsubstituted at the 8-position [1]. The 8-position of the xanthine scaffold is a critical site for modulating interactions with biological targets, including adenosine receptors and phosphodiesterases [2]. The introduction of a thienylmethyl group at this position is a well-documented strategy to enhance binding affinity or alter selectivity profiles compared to unsubstituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Optimal Application Scenarios for Microbond (CAS 71805-07-7) Based on Differential Evidence


Medicinal Chemistry: Exploration of Xanthine Scaffold SAR

Microbond is an ideal candidate for structure-activity relationship (SAR) studies focused on the 8-position of the xanthine core. The 8-thienylmethyl substituent distinguishes it from simpler analogs like theophylline, allowing researchers to probe the effects of introducing a bulky, sulfur-containing heterocycle on target binding and selectivity [1]. Its unique substitution pattern is specifically relevant for modulating interactions with purinergic targets such as adenosine receptors or xanthine oxidase [1].

High-Temperature Organic Synthesis and Process Development

The high calculated boiling point (569.9±60.0 °C) of Microbond suggests a thermal stability profile that may be advantageous for high-temperature synthetic transformations or specific purification techniques (e.g., distillation) where other xanthine derivatives like theophylline would undergo thermal decomposition or sublimation [2]. This property warrants its evaluation as a building block in synthetic routes requiring elevated temperatures.

Physicochemical Property Screening in Drug Discovery

With a calculated LogP of 0.27, Microbond occupies a distinct lipophilicity space compared to more polar xanthines like theophylline (LogP -0.02) [2]. This makes it a valuable tool compound for probing the relationship between lipophilicity and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters, such as passive membrane permeability or plasma protein binding, within a controlled chemical series .

Technical Documentation Hub

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